molecular formula C18H12ClN3S B13857309 3-(4-chlorophenyl)sulfanyl-2-pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine

3-(4-chlorophenyl)sulfanyl-2-pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13857309
M. Wt: 337.8 g/mol
InChI Key: PIODSGLLXZEKBJ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)sulfanyl-2-pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrrolo[2,3-b]pyridine core, with a 4-chlorophenylsulfanyl group attached. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)sulfanyl-2-pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.

    Introduction of the 4-chlorophenylsulfanyl Group: This step often involves nucleophilic substitution reactions where a 4-chlorophenylsulfanyl group is introduced to the core structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)sulfanyl-2-pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the pyridine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents to the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the core structure.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)sulfanyl-2-pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to therapeutic effects, particularly in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)sulfanyl-2-pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific functional groups and their arrangement, which contribute to its distinct chemical reactivity and biological activities. Its ability to inhibit specific enzymes and pathways makes it a valuable compound in medicinal chemistry research .

Properties

Molecular Formula

C18H12ClN3S

Molecular Weight

337.8 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanyl-2-pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C18H12ClN3S/c19-12-6-8-13(9-7-12)23-17-14-4-3-11-21-18(14)22-16(17)15-5-1-2-10-20-15/h1-11H,(H,21,22)

InChI Key

PIODSGLLXZEKBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(C3=C(N2)N=CC=C3)SC4=CC=C(C=C4)Cl

Origin of Product

United States

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